molecular formula C13H17N5O B5514038 3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

Cat. No. B5514038
M. Wt: 259.31 g/mol
InChI Key: KGSNOPMUZQFAMI-UHFFFAOYSA-N
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Description

"3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" belongs to a class of compounds that have generated significant interest in the field of medicinal chemistry and drug development due to their unique structural features and potential therapeutic properties. These compounds often feature in the development of kinase inhibitors, illustrating the versatile applications of imidazolyl and pyrazolyl motifs in enhancing pharmacokinetic profiles and efficiency across a spectrum of diseases.

Synthesis Analysis

The synthesis of compounds like "3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" often involves the strategic functionalization of imidazo[1,2-a]pyridines, utilizing methods that include C-H functionalization and palladium-catalyzed cross-coupling reactions. These processes enable the selective introduction of various functional groups, enhancing the compound's reactivity and potential biological activity. Rossi et al. (2014) detail methodologies for the synthesis of arylated heteroarenes, which are crucial for constructing such complex molecules (Rossi et al., 2014).

Scientific Research Applications

Synthesis Methods and Applications

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines : This research outlines a method for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which includes the category of compounds similar to 3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine. This method could be significant in preparing such compounds for further research applications (Shevchuk et al., 2012).

Biochemical and Medicinal Applications

  • Synthesis and Biological Screening : A study on the synthesis of fused pyran derivatives, which includes compounds with imidazole-pyrazole structure, shows their potential application in antibacterial, antituberculosis, and antimalarial activities. This indicates possible pharmaceutical applications for related compounds (Kalaria et al., 2014).

  • Aurora Kinase Inhibitor : A compound with a structure incorporating elements of imidazole and pyrazole has been identified as a potential inhibitor of Aurora A, suggesting its use in cancer treatment. This highlights the potential of similar compounds in oncology (ヘンリー,ジェームズ, 2006).

Chemical Properties and Analysis

  • Fundamental Studies on Structures and Spectroscopic Properties : Research on the physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which share structural elements with the compound , reveals insights into their chemical behavior, bond structure, and spectroscopic properties. This information is crucial for understanding the fundamental aspects of such compounds (Nakai et al., 2003).

properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-17-8-11(7-16-17)13(19)18-6-2-3-10(9-18)12-14-4-5-15-12/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNOPMUZQFAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

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